Product packaging for 3-Fluoro-2-methyl-4-nitrophenol(Cat. No.:CAS No. 1804491-81-3)

3-Fluoro-2-methyl-4-nitrophenol

Cat. No.: B2430661
CAS No.: 1804491-81-3
M. Wt: 171.127
InChI Key: ZBZLWOLAWOWGSR-UHFFFAOYSA-N
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Description

Structural Features and Unique Electronic Properties of 3-Fluoro-2-methyl-4-nitrophenol

While specific experimental data for this compound is not widely available in public literature, its structural features—a fluorine atom, a methyl group, a nitro group, and a hydroxyl group on a benzene (B151609) ring—provide a basis for predicting its electronic properties. The fluorine atom and the nitro group are strongly electron-withdrawing, which would decrease the electron density of the aromatic ring. This reduction in electron density generally makes the compound less susceptible to electrophilic substitution. numberanalytics.com The hydroxyl group, being an electron-donating group, and the methyl group, a weakly electron-donating group, would have an opposing electronic effect. The interplay of these groups is expected to create a unique electronic environment on the aromatic ring, influencing its reactivity and potential applications.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted LogP
This compoundC₇H₆FNO₃171.13Not AvailableNot Available
3-Fluoro-4-nitrophenol (B151681)C₆H₄FNO₃157.10323.5 at 760 mmHg1.4
2-Methyl-4-nitrophenol (B1582141)C₇H₇NO₃153.14Not AvailableNot Available

Note: The data for 3-Fluoro-4-nitrophenol is sourced from publicly available databases. echemi.com Data for this compound and 2-Methyl-4-nitrophenol is based on theoretical calculations and may not reflect experimental values.

Overview of Research Gaps and Potential Avenues for this compound

The current body of scientific literature lacks specific studies focused on this compound. This presents a significant research gap and a wealth of opportunities for investigation. Future research could focus on:

Synthesis: Developing efficient and scalable synthetic routes to produce this compound.

Spectroscopic and Structural Analysis: Characterizing the compound using techniques such as NMR, IR, and X-ray crystallography to confirm its structure and understand its electronic properties.

Reactivity Studies: Investigating the reactivity of the compound in various chemical reactions to explore its potential as a building block for more complex molecules.

Computational Modeling: Employing theoretical calculations to predict its properties and guide experimental work.

Organization and Scope of the Research

This article serves as a foundational overview, highlighting the potential of this compound based on the known properties of related fluorinated and nitrated aromatic compounds. The subsequent sections will delve into the established knowledge of its constituent parts to build a case for its future exploration. The aim is to stimulate interest and provide a starting point for researchers looking to venture into this unexplored area of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO3 B2430661 3-Fluoro-2-methyl-4-nitrophenol CAS No. 1804491-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZLWOLAWOWGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 3 Fluoro 2 Methyl 4 Nitrophenol

Retrosynthetic Analysis of 3-Fluoro-2-methyl-4-nitrophenol

A primary step in a retrosynthetic analysis of this compound is the disconnection of the nitro group, which can be introduced via electrophilic nitration. This leads to the precursor 3-fluoro-2-methylphenol (B1296599). sigmaaldrich.comnih.govsynthonix.combldpharm.comuni.lu The synthesis of this intermediate is the main challenge.

Further disconnection of 3-fluoro-2-methylphenol could involve either the removal of the methyl group to yield 3-fluorophenol (B1196323), or the fluoro group to yield 2-methylphenol. sigmaaldrich.comnih.govsynthonix.combldpharm.comuni.lu The sequence of introducing these groups is vital. For instance, the fluorination of 2-methylphenol could result in a mixture of isomers, complicating the purification process. On the other hand, the methylation of 3-fluorophenol would need to be highly regioselective to favor the desired 2-position.

A plausible retrosynthetic pathway might commence from a more readily available starting material like 2-fluoro-6-nitrotoluene (B1294474). This approach would entail a nucleophilic aromatic substitution of the nitro group with a hydroxyl group, followed by the reduction of the remaining nitro group, and subsequent diazotization and hydroxylation to introduce the final hydroxyl group. However, the regioselectivity of these steps would require careful control.

Another strategy could employ the Sandmeyer reaction, starting from an appropriately substituted aniline (B41778) derivative. For example, 2-fluoro-6-methylaniline (B1315733) could be diazotized and then subjected to a reaction to introduce the hydroxyl group. Subsequent nitration would then need to be directed to the 4-position.

Development and Optimization of Novel Synthetic Routes

While the nitration of substituted phenols is a well-established reaction, achieving high regioselectivity can be a challenge due to the strong activating and ortho-, para-directing nature of the hydroxyl group. paspk.org In the case of 3-fluoro-2-methylphenol, the hydroxyl group directs nitration to the 4- and 6-positions. The existing methyl group at the 2-position and the fluoro group at the 3-position further influence the regiochemical outcome.

The fluorine atom is an ortho-, para-director, but also a deactivating group. The methyl group is an activating and ortho-, para-directing group. The combined directing effects of the hydroxyl, fluoro, and methyl groups in 3-fluoro-2-methylphenol would strongly favor nitration at the 4-position. Steric hindrance from the adjacent methyl group at the 2-position would likely disfavor nitration at the 6-position.

Common nitrating agents include a mixture of nitric acid and sulfuric acid. youtube.com Reaction conditions, such as temperature and concentration, must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. paspk.org

Direct fluorination of phenolic substrates is often difficult due to the high reactivity of elemental fluorine and the potential for oxidative side reactions. More practical methods often involve introducing the fluorine atom at an earlier stage of the synthesis.

One common strategy is the use of a Sandmeyer-type reaction on a corresponding aniline derivative. For instance, 2-methyl-4-nitroaniline (B30703) could be diazotized and then treated with a fluoride (B91410) source like tetrafluoroboric acid (Balz-Schiemann reaction) or hexafluorophosphoric acid to introduce the fluorine atom. However, this would lead to 2-methyl-3-fluoro-4-nitrophenol, an isomer of the target compound.

A more viable approach would be to start with a precursor that already contains the fluorine atom in the desired position, such as 2-fluoro-6-nitrotoluene.

The introduction of a methyl group onto a phenolic ring can be accomplished through various methods, such as Friedel-Crafts alkylation. However, this reaction often lacks regioselectivity and can lead to polyalkylation.

A more controlled method for introducing the methyl group at a specific position is to use a starting material that already contains the methyl group in the desired location. For example, starting with 2-methylphenol (o-cresol) and then introducing the other functional groups is a common strategy. The challenge then becomes the regioselective introduction of the fluorine and nitro groups.

Alternatively, a directed ortho-metalation (DoM) strategy could be employed. In this approach, a directing group, such as the hydroxyl group of a phenol (B47542), directs the deprotonation of the adjacent ortho-position with a strong base. The resulting organometallic intermediate can then be quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group with high regioselectivity.

Multi-Step Synthesis Considerations and Yield Enhancement

A probable multi-step synthesis of this compound would commence from a commercially available and suitably substituted precursor. A potential route could start with 2-fluoro-6-nitrotoluene.

Reduction of the nitro group: The nitro group of 2-fluoro-6-nitrotoluene can be selectively reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This would yield 2-fluoro-6-methylaniline.

Diazotization and Hydroxylation: The resulting aniline can be diazotized with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group, yielding 3-fluoro-2-methylphenol.

Nitration: The final step would be the regioselective nitration of 3-fluoro-2-methylphenol to introduce the nitro group at the 4-position, as previously discussed.

Purification Techniques for this compound and Isomeric Byproducts

The purification of the final product, this compound, is critical for obtaining a compound of high purity. The main challenge is the separation of the desired product from any isomeric byproducts that may have formed during the synthesis.

Common purification techniques include:

Crystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the desired product and the impurities. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. Isomeric byproducts may have different solubility profiles, allowing for their separation.

Column Chromatography: This technique is highly effective for separating compounds with different polarities. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents) are chosen to achieve optimal separation of this compound from its isomers. The polarity of the eluent can be gradually increased to elute the compounds based on their affinity for the stationary phase.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be used. This method is similar to column chromatography but is performed on a larger TLC plate.

The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Exploration of Green Chemistry Principles in Synthetic Design

The traditional synthetic routes for nitrophenols often rely on methodologies that are inconsistent with the principles of green chemistry. The use of strong, corrosive acids, chlorinated solvents, and energy-intensive purification steps presents significant environmental and safety concerns. Consequently, the exploration of greener alternatives for the synthesis of this compound is a crucial area of research.

Greener Reagents and Catalysts: A primary goal of green chemistry is the replacement of hazardous reagents with more benign alternatives. The classic nitration mixture of concentrated sulfuric and nitric acids is highly corrosive, and its use generates large quantities of acidic waste. Greener approaches focus on alternative nitrating systems. These can include:

Catalytic Systems: The use of solid acid catalysts, such as zeolites or clays, can replace liquid superacids like H2SO4. These catalysts are often reusable, non-corrosive, and can lead to higher selectivity, simplifying purification and reducing waste.

Milder Nitrating Agents: Exploring milder nitrating agents, such as metal nitrates or dinitrogen pentoxide, can reduce the harshness of the reaction conditions.

Biocatalysis: While still a developing field for nitrations, the use of enzymes could offer a highly selective and environmentally friendly route under mild aqueous conditions.

For instance, in the synthesis of a related compound, 4-fluoro-3-nitrophenol, hydrogen peroxide has been explored as a clean oxidant in a catalytic system. guidechem.com Although used in a different synthetic context, this highlights the drive to incorporate environmentally friendly reagents whose only byproduct is water. guidechem.com

Alternative Solvents and Reaction Conditions: The choice of solvent plays a critical role in the environmental impact of a chemical process. Many traditional syntheses employ volatile organic compounds (VOCs) or chlorinated solvents, which are toxic and contribute to pollution.

Green Solvents: Research into greener syntheses often investigates the use of water, supercritical fluids (like CO2), or ionic liquids as reaction media. nih.gov

Solvent-Free Reactions: A particularly attractive green alternative is the use of solvent-free or solid-state reactions. nih.gov These methods can dramatically reduce waste, simplify product isolation, and sometimes lead to improved reaction rates and selectivity. For the nitration of 3-fluoro-2-methylphenol, a solid-state reaction with a solid-supported nitrating agent could be a viable green strategy.

Green Chemistry Principle Traditional Method Potential Green Alternative
Reagents Concentrated H2SO4 / HNO3Solid acid catalysts (e.g., zeolites), milder nitrating agents.
Solvents Dichloromethane, Ether google.comWater, supercritical CO2, ionic liquids, or solvent-free conditions. nih.gov
Energy Steam distillation for purification google.comrsc.orgRecrystallization from a green solvent, avoiding energy-intensive separations.
Waste Acidic wastewater, solvent wasteRecyclable catalysts, biodegradable solvents, reduced byproducts.

Improving Selectivity: The use of highly selective catalysts can minimize the formation of unwanted isomers, thereby increasing the yield of the desired product and reducing separation-related waste.

Recycling: Developing processes where solvents and catalysts can be efficiently recovered and reused is essential for minimizing the environmental footprint.

Waste Valorization: Investigating potential uses for any unavoidable byproducts can turn a waste stream into a valuable product stream.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable, safer, and more economically viable.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Methyl 4 Nitrophenol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 3-Fluoro-2-methyl-4-nitrophenol. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group positioned para to the fluorine atom. wikipedia.org This arrangement significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. wikipedia.org The fluorine atom, despite the high strength of the carbon-fluorine bond, serves as an excellent leaving group in SNAr reactions because its high electronegativity polarizes the carbon atom it is attached to, making it highly susceptible to nucleophilic attack. masterorganicchemistry.com

The SNAr mechanism involves the addition of a nucleophile to the carbon atom bearing the fluorine, leading to the formation of the resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group. wikipedia.org In the final step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted 2-methyl-4-nitrophenol (B1582141) derivatives. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile (Nu-H) Reagent/Conditions Product
Methanol (B129727) (CH₃OH) Sodium Methoxide (NaOCH₃) in Methanol 3-Methoxy-2-methyl-4-nitrophenol
Ethanolamine (HOCH₂CH₂NH₂) Base (e.g., K₂CO₃) in DMF 3-(2-Hydroxyethylamino)-2-methyl-4-nitrophenol
Thiophenol (C₆H₅SH) Base (e.g., K₂CO₃) in DMF 3-(Phenylthio)-2-methyl-4-nitrophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the this compound ring is generally disfavored due to the powerful deactivating effects of the nitro and fluoro substituents. minia.edu.eg These groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. minia.edu.egwikipedia.org

However, the ring also possesses two activating groups: the hydroxyl (-OH) and methyl (-CH₃) groups. Both are ortho-, para-directors. tutorsglobe.comlibretexts.org The directing effects of all four substituents must be considered to predict the outcome of any potential SEAr reaction. The available positions for substitution are C5 and C6.

-OH group (at C1): Strongly activating, directs ortho (C6) and para (C4, occupied).

-CH₃ group (at C2): Weakly activating, directs ortho (C3, occupied) and para (C5).

-F group (at C3): Deactivating, directs ortho (C2, C4, occupied) and para (C6).

-NO₂ group (at C4): Strongly deactivating, directs meta (C2, C6).

Considering these influences, position C6 is directed by the strongly activating -OH group and the deactivating -NO₂ and -F groups. Position C5 is directed by the activating -CH₃ group. The powerful activating and directing effect of the hydroxyl group would likely dominate, suggesting that if a reaction were to occur, it would preferentially take place at position C6. Nonetheless, the cumulative deactivation by the nitro and fluoro groups would necessitate harsh reaction conditions, and yields are expected to be low.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, allowing for transformations such as O-alkylation and O-acylation. The acidic nature of the phenol (B47542) allows it to be readily deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles.

O-Alkylation (Williamson Ether Synthesis): Treatment with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by an alkyl halide (e.g., methyl iodide, ethyl bromide) yields the corresponding ether.

O-Acylation: The hydroxyl group can be acylated to form esters using reagents like acyl chlorides or acid anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Table 2: Typical Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Product
O-Alkylation 1. NaH 2. CH₃I 1-Fluoro-2-methoxy-3-methyl-5-nitrobenzene

Transformations at the Nitro Group

The nitro group is readily susceptible to reduction, providing a synthetically valuable route to the corresponding aniline (B41778) derivative. This transformation is crucial as it fundamentally alters the electronic properties of the aromatic ring. A variety of reducing agents can accomplish this conversion, with the choice of reagent sometimes allowing for selective reduction to intermediate oxidation states like the hydroxylamine. wikipedia.org

Common methods for the complete reduction of an aromatic nitro group to an amine include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). sci-hub.st

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) are also effective for this transformation. wikipedia.org

Table 3: Common Reagents for Nitro Group Reduction

Reducing Agent(s) Product
H₂, Pd/C 5-Fluoro-6-methyl-4-aminophenol
Fe, HCl 5-Fluoro-6-methyl-4-aminophenol
SnCl₂, HCl 5-Fluoro-6-methyl-4-aminophenol

The reduction of the nitro group to an amino group causes a dramatic reversal in the electronic nature and reactivity of the aromatic ring. The nitro group is a powerful deactivating group due to its strong electron-withdrawing resonance and inductive effects. minia.edu.eg In contrast, the resulting amino (-NH₂) group is one of the most powerful activating groups in electrophilic aromatic substitution. tutorsglobe.com It strongly donates electron density to the ring via a resonance effect.

This conversion from a deactivated to a highly activated system makes the resulting 5-Fluoro-6-methyl-4-aminophenol significantly more susceptible to electrophilic aromatic substitution than its nitro-substituted precursor. The amino group is an ortho-, para-director, further enhancing the ring's reactivity at the positions ortho to it.

Influence of Fluorine and Methyl Substituents on Reaction Selectivity and Kinetics

The fluorine and methyl substituents exert significant control over the speed and outcome of reactions involving this compound.

Fluorine Substituent:

Kinetics: The high electronegativity of fluorine deactivates the ring towards electrophilic attack through a strong inductive effect (-I), slowing the reaction rate. minia.edu.eg Conversely, this same electron-withdrawing ability activates the ring for SNAr by stabilizing the Meisenheimer intermediate, thus increasing the reaction rate. masterorganicchemistry.com

Methyl Substituent:

Kinetics: The methyl group is weakly activating for electrophilic aromatic substitution. It donates electron density through an inductive effect (+I) and hyperconjugation, which stabilizes the carbocation intermediate and increases the reaction rate compared to an unsubstituted ring. libretexts.org

Selectivity: As an ortho-, para-director, the methyl group influences the position of attack by incoming electrophiles. tutorsglobe.com Furthermore, its physical size can introduce steric hindrance, potentially disfavoring reactions at the adjacent C1 and C3 positions, thereby influencing the product distribution in favor of less hindered sites.

Table of Mentioned Compounds

Compound Name
This compound
3-Methoxy-2-methyl-4-nitrophenol
3-(2-Hydroxyethylamino)-2-methyl-4-nitrophenol
3-(Phenylthio)-2-methyl-4-nitrophenol
3-(Diethylamino)-2-methyl-4-nitrophenol
1-Fluoro-2-methoxy-3-methyl-5-nitrobenzene
3-Fluoro-2-methyl-4-nitrophenyl acetate
5-Fluoro-6-methyl-4-aminophenol
5-Fluoro-6-methyl-4-hydroxylaminophenol
Methanol
Ethanolamine
Thiophenol
Diethylamine
Sodium Methoxide
Potassium Carbonate
Sodium Hydride
Methyl Iodide
Acetyl Chloride
Pyridine
Palladium on carbon
Platinum(IV) oxide
Raney Nickel
Hydrochloric acid
Tin(II) chloride
Sodium hydrosulfite

Stability Studies and Hydrolysis Mechanisms of this compound

The stability and hydrolysis of this compound are critical parameters influencing its environmental fate and persistence. While specific kinetic and mechanistic studies on this particular compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related halogenated and nitrophenolic compounds. The reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl (-OH), the nitro (-NO₂), the methyl (-CH₃), and the fluorine (-F) substituent on the aromatic ring.

Detailed Research Findings

The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the phenol ring, making it susceptible to certain degradation pathways. Conversely, the presence of a fluorine atom, the most electronegative element, can enhance the stability of the aromatic ring towards oxidative degradation.

Studies on similar compounds, such as halogenated nitrophenols (HNPs), have shown that their degradation through hydrolysis and chloramination over realistic hydraulic retention times is relatively low. nih.gov The introduction of a nitro group to the phenol ring diminishes the electron density, thereby reducing its inherent reactivity compared to other aromatic compounds. nih.gov For instance, kinetic studies on various HNPs have quantified their degradation rates under different conditions.

The hydrolysis of nitrophenols can proceed through different mechanisms depending on the pH of the solution. For example, the hydrolysis of p-nitrophenyl-β-D-glucopyranoside has been shown to occur via specific acid-catalyzed hydrolysis at low pH and a bimolecular nucleophilic substitution under mildly basic conditions. chemrxiv.org While this is a glycoside, the principles of leaving group departure and nucleophilic attack are relevant. In the case of this compound, hydrolysis would involve the nucleophilic displacement of the hydroxyl group or other substituents, a process that is generally slow for phenols unless activated by other means.

Photodegradation is another crucial pathway for the transformation of nitrophenols in the environment. The photolysis of TNT (2,4,6-trinitrotoluene), for example, results in the formation of various products through the oxidation of methyl groups and reduction of nitro groups. wikipedia.org Similarly, p-nitrophenol has been shown to undergo photo-catalyzed degradation in the presence of ferrihydrite and hydrogen peroxide under simulated sunlight. nih.gov The quantum yields for the photochemical degradation of nitrophenols are generally low in both aqueous and organic media. nih.gov For 3-trifluoromethyl-4-nitrophenol, irradiation with light at 365 nm in a buffered solution at pH 9 resulted in a half-life of 22.4 hours. nih.gov

The thermal stability of nitrophenols is also a key consideration. When heated to decomposition, 4-nitro-3-trifluoromethylphenol emits toxic vapors of nitrogen oxides and hydrogen fluoride (B91410). nih.gov The thermal decomposition of nitroaromatic compounds can be accelerated by the presence of acids and other reactive species. nih.gov

The following tables present kinetic data for the degradation of related nitrophenol compounds, which can provide an approximation of the reactivity of this compound.

Interactive Data Table: Degradation Rate Constants of Halogenated Nitrophenols

CompoundReaction ConditionSecond-Order Rate Constant (M⁻¹min⁻¹)Reference
Halogenated NitrophenolsChlorination (with hypochlorous acid)3.84 ± 1.09 - 363.25 ± 50.44 nih.gov
Halogenated NitrophenolsAcid-catalyzed chlorination(1.50 ± 0.091) × 10⁶ - (1.34 ± 0.36) × 10⁸ (M⁻²min⁻¹) nih.gov

Interactive Data Table: Photodegradation Half-life of a Substituted Nitrophenol

CompoundWavelength (nm)pHHalf-life (hours)Reference
3-Trifluoromethyl-4-nitrophenol365922.4 nih.gov

Advanced Spectroscopic Characterization of 3 Fluoro 2 Methyl 4 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Fluoro-2-methyl-4-nitrophenol, the spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, and the electron-donating effect of the methyl group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing valuable information about the substitution pattern on the aromatic ring.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not availableData not availableData not availableAromatic CH
Data not availableData not availableData not availableAromatic CH
Data not availableData not availableData not availableCH₃
Data not availableData not availableData not availableOH

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be significantly affected by the attached functional groups. For instance, the carbon bearing the nitro group (C-4) and the carbon attached to the fluorine atom (C-3) would be expected to have characteristic chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
Data not availableC-OH
Data not availableC-CH₃
Data not availableC-F
Data not availableC-NO₂
Data not availableAromatic CH
Data not availableAromatic CH
Data not availableCH₃

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment and can provide valuable information about the substitution pattern on the aromatic ring.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information to piece together the entire molecular structure and confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.

Table 3: Hypothetical HRMS Data for this compound

Molecular FormulaCalculated MassMeasured Mass
C₇H₆FNO₃Data not availableData not available

Without access to experimental spectra or data from chemical suppliers and databases for this compound, a detailed and accurate discussion of its spectroscopic characterization remains speculative. Further empirical research is required to fully elucidate and document the spectral properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that separates volatile and semi-volatile compounds in a sample and then provides information about their molecular weight and fragmentation pattern, which aids in their identification. In the context of analyzing this compound, GC-MS would be instrumental in assessing its purity and identifying any volatile impurities that may be present from the synthesis process.

The gas chromatogram would show a primary peak corresponding to this compound, with the retention time being characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

The mass spectrum of this compound, obtained from the MS detector, would exhibit a molecular ion peak corresponding to its molecular weight. Furthermore, a characteristic fragmentation pattern would be observed, resulting from the cleavage of specific bonds within the molecule upon electron impact. While a specific mass spectrum for this compound is not available, the fragmentation of related nitrophenols typically involves the loss of the nitro group (NO₂) and other characteristic fragments.

Table 1: Anticipated GC-MS Data for this compound

ParameterExpected Value/Observation
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Expected Molecular Ion Peak (M+) m/z 171
Potential Major Fragment Ions Fragments corresponding to the loss of NO₂, OH, and CH₃ groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For the analysis of non-volatile impurities or for instances where the compound might degrade at the high temperatures used in GC, Liquid Chromatography-Mass Spectrometry is the preferred method. LC separates compounds in a liquid mobile phase, making it suitable for a wider range of organic molecules.

An LC-MS analysis of this compound would provide a chromatogram indicating the retention time of the main compound and any non-volatile impurities. The mass spectrometer would then provide mass-to-charge ratio data for each separated component, confirming the identity of this compound and helping to characterize any impurities. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used interfaces in LC-MS for the analysis of phenolic compounds. shimadzu.com

Table 2: General LC-MS Parameters for Nitrophenol Analysis

ParameterTypical Conditions
LC Column C18 or other suitable reversed-phase column
Mobile Phase A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate. researchgate.net
Ionization Source ESI or APCI, typically in negative ion mode for phenols. shimadzu.com
MS Detector Quadrupole, Time-of-Flight (TOF), or Ion Trap

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Predicted FTIR Spectral Data for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
O-H (Phenol) 3200 - 3600Stretching (broad)
C-H (Aromatic) 3000 - 3100Stretching
C-H (Methyl) 2850 - 3000Stretching
C=C (Aromatic) 1450 - 1600Stretching
N=O (Nitro group) 1500 - 1560 (asymmetric), 1300 - 1370 (symmetric)Stretching
C-F 1000 - 1400Stretching
C-O (Phenol) 1180 - 1260Stretching

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. In organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is a characteristic property of a compound and is influenced by the nature of its chromophores and auxochromes.

For this compound, the presence of the nitrophenol chromophore is expected to result in strong UV-Vis absorption. The exact λmax would depend on the solvent used and the pH of the solution, as the phenolic group can be deprotonated. Based on data for related nitrophenols, the absorption maxima are typically observed in the range of 280-400 nm. For instance, 4-nitrophenol (B140041) exhibits a λmax around 317 nm in acidic or neutral solutions, which shifts to around 400 nm in basic solutions due to the formation of the nitrophenolate ion. researchgate.net

Table 4: Anticipated UV-Vis Absorption Data for this compound

Solvent/ConditionExpected λmax (nm)Corresponding Electronic Transition
Neutral/Acidic (e.g., Ethanol, Water) ~280-320π → π
Basic (e.g., aq. NaOH) ~380-410π → π of the phenolate (B1203915) anion

Crystallographic Analysis of this compound Remains Undetermined

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction studies for the chemical compound this compound. Consequently, a detailed analysis of its solid-state characteristics, including its molecular conformation, intermolecular interactions, and crystal packing, cannot be provided at this time.

While crystallographic data is available for structurally related compounds, such as 3-fluoro-4-nitrophenol (B151681) and various isomers of methyl-nitrophenols, this information is not directly applicable to the specific stereochemistry and electronic environment of this compound. Extrapolation of data from these related molecules would not provide a scientifically accurate representation of the target compound's crystal structure, as the presence and position of the fluorine and methyl substituents are expected to significantly influence its solid-state architecture.

The determination of a crystal structure through single-crystal X-ray diffraction is a fundamental step in understanding the properties of a solid material. This experimental technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This, in turn, allows for a detailed analysis of the non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, that govern the supramolecular assembly.

Without experimental crystallographic data for this compound, the following key aspects of its solid-state chemistry remain unknown:

Molecular Conformation: The precise three-dimensional shape of the molecule in the solid state, including the planarity of the benzene (B151609) ring and the orientation of the nitro, hydroxyl, methyl, and fluoro substituents, has not been experimentally determined.

Intermolecular Interactions: The specific network of non-covalent interactions that stabilize the crystal lattice, including potential hydrogen bonds involving the hydroxyl and nitro groups, and possible halogen bonds involving the fluorine atom, have not been identified.

Further research, specifically the successful growth of single crystals of this compound suitable for X-ray diffraction analysis, is required to provide the necessary data for a thorough crystallographic and solid-state characterization of this compound.

Crystallographic Analysis and Solid State Characteristics of 3 Fluoro 2 Methyl 4 Nitrophenol

Polymorphism and its Impact on Material Properties

There is currently no specific information available in the public domain regarding the polymorphism of 3-Fluoro-2-methyl-4-nitrophenol. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.

The potential for polymorphism in this compound is significant, given the presence of functional groups capable of forming various intermolecular interactions, such as hydrogen bonds and π-π stacking. The specific arrangement of molecules in the crystal lattice can be influenced by crystallization conditions, such as solvent, temperature, and pressure.

Should different polymorphic forms of this compound be discovered, it would be anticipated that they would display variations in their material properties. For example, a more densely packed polymorph would likely have a higher melting point and lower solubility compared to a less dense form. The stability of different polymorphs under various conditions would also be a critical factor for its application in materials science or as a chemical intermediate. Further research, including systematic screening for different crystalline forms, would be necessary to fully characterize the polymorphic landscape of this compound and its implications for its material properties.

Computational Chemistry and Theoretical Modeling of 3 Fluoro 2 Methyl 4 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations offer a powerful tool for investigating the electronic environment of 3-Fluoro-2-methyl-4-nitrophenol. These methods allow for the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are utilized to determine the most stable or ground state geometry of the molecule. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The presence of the nitro group (NO2), hydroxyl group (OH), fluorine atom (F), and methyl group (CH3) on the benzene (B151609) ring creates a complex electronic environment with potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl and nitro groups. The optimized geometry from DFT provides the foundation for all other computational predictions.

To understand the electronic transitions and UV-Vis absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of excited states, which correspond to the absorption of light. By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the electronic excitations can be characterized. For nitroaromatic compounds, these transitions often involve charge transfer from the electron-donating groups (hydroxyl and methyl) and the benzene ring to the electron-withdrawing nitro group.

Prediction and Simulation of Spectroscopic Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS). The predicted values are sensitive to the molecular geometry and the electronic environment of each nucleus.

Table 1: Computed ¹H and ¹³C NMR Chemical Shifts for this compound

AtomComputed Chemical Shift (ppm)
¹H NMR
H (attached to O)10.5 - 11.5
H (aromatic)7.0 - 8.0
H (methyl)2.2 - 2.5
¹³C NMR
C (attached to OH)150 - 160
C (attached to F)145 - 155
C (attached to NO₂)135 - 145
C (aromatic)110 - 130
C (methyl)15 - 20

Note: These are representative values based on typical computations for similar compounds and are not from a specific experimental study on this compound.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can compute the harmonic vibrational frequencies of this compound. These calculated frequencies often have a systematic error, which can be corrected using scaling factors to improve agreement with experimental data. The simulated spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. For instance, characteristic stretching frequencies for O-H, N-O, C-F, and C-H bonds can be identified. A study on the related compound 3-methyl-4-nitrophenol (B363926) utilized DFT calculations to perform a complete vibrational assignment. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching3200 - 3600
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Stretching2850 - 3000
NO₂Asymmetric Stretch1500 - 1550
NO₂Symmetric Stretch1300 - 1350
C-FStretching1100 - 1250

Note: These are representative values based on typical computations for similar compounds and are not from a specific experimental study on this compound.

TD-DFT calculations are used to predict the electronic absorption spectrum of this compound by determining the wavelengths of maximum absorption (λmax). These calculations can help interpret experimental UV-Vis spectra and identify the electronic transitions responsible for the observed colors of nitrophenolic compounds. The predicted λmax values are influenced by the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

SolventPredicted λmax (nm)Nature of Transition
Gas Phase350 - 400n → π* / π → π
Ethanol360 - 410n → π / π → π
Water365 - 415n → π / π → π*

Note: These are representative values based on typical computations for similar compounds and are not from a specific experimental study on this compound.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily determined by the rotational orientations of the hydroxyl (-OH) and nitro (-NO2) groups relative to the benzene ring. The presence of the methyl group and the fluorine atom introduces steric and electronic effects that influence the stability of different conformers.

Computational studies, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angles of the hydroxyl and nitro groups, stable conformers (energy minima) and transition states (saddle points) can be identified. The planarity of the benzene ring is generally maintained, with the primary conformational flexibility arising from the substituents.

For this compound, the most stable conformers are expected to be those where intramolecular hydrogen bonding can occur between the hydroxyl group and the nitro group, or where steric hindrance between the methyl group and the adjacent substituents is minimized. The potential energy surface would illustrate the energy barriers for rotation between these stable conformations.

Table 1: Representative Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-O-H)Dihedral Angle (C-C-N-O)Relative Energy (kcal/mol)
A (Global Minimum) ~0° (intramolecular H-bond)~0°0.00
B ~180°~0°2.5
C ~0° (intramolecular H-bond)~90°5.8
D ~180°~90°7.2

Note: These values are illustrative and represent typical findings for similar substituted nitrophenols. Actual values would require specific DFT calculations.

Thermodynamic Property Computations

Calculations of Enthalpies, Entropies, and Gibbs Free Energies

Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated for this compound using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations. These properties are crucial for understanding the stability and spontaneity of reactions involving this compound. Theoretical studies on substituted phenols have demonstrated a correlation between the electronic nature of substituents and the thermodynamic parameters. ugm.ac.id

The calculated thermodynamic functions provide insights into the molecule's stability at different temperatures. Generally, these calculations are performed for the most stable conformer under standard conditions (298.15 K and 1 atm).

Table 2: Representative Calculated Thermodynamic Properties of this compound

Thermodynamic PropertyCalculated ValueUnits
Enthalpy of Formation (ΔHf°) -85.3kcal/mol
Standard Entropy (S°) 95.7cal/mol·K
Gibbs Free Energy of Formation (ΔGf°) -55.1kcal/mol

Note: These values are illustrative and based on trends observed for similar nitroaromatic compounds. nih.gov Actual values require specific high-level computational chemistry calculations.

Evaluation of Tautomeric Stability and Equilibrium Constants

This compound can theoretically exist in tautomeric forms, such as the aci-nitro (nitronic acid) form, arising from the migration of the phenolic proton to one of the oxygen atoms of the nitro group. rsc.org Computational chemistry allows for the evaluation of the relative stabilities of these tautomers.

By calculating the Gibbs free energies of the phenol (B47542) and aci-nitro forms, the equilibrium constant (K_taut) for the tautomerization reaction can be determined. For most nitrophenols, the phenolic form is significantly more stable than the aci-nitro tautomer in the gas phase and in non-polar solvents. researchgate.net

Table 3: Representative Calculated Relative Stabilities of Tautomers

TautomerRelative Gibbs Free Energy (kcal/mol)Predicted Equilibrium Constant (K_taut) at 298.15 K
Phenol Form 0.01
Aci-nitro Form +15.2~1 x 10^-11

Note: These values are illustrative and based on typical energy differences for nitro-aci-nitro tautomerism. rsc.org The actual equilibrium is highly dependent on the specific molecular structure and solvent environment.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. imist.ma The MEP is calculated from the total electron density and provides a color-coded map where different colors represent different electrostatic potential values.

For this compound, the MEP map would show regions of negative potential (typically colored in shades of red) localized around the oxygen atoms of the nitro and hydroxyl groups, as well as the fluorine atom, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored in shades of blue) would be expected near the hydrogen atom of the hydroxyl group and over the aromatic ring, indicating sites for nucleophilic attack. The presence of the electron-withdrawing nitro group and fluorine atom significantly influences the electrostatic potential distribution across the aromatic ring. tandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom of the hydroxyl group, while the LUMO is likely to be concentrated on the nitro group and the aromatic ring, a common feature for nitroaromatic compounds. researchgate.net The electron-withdrawing nature of the nitro and fluoro substituents would lower the energies of both the HOMO and LUMO compared to unsubstituted phenol.

Table 4: Representative Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO -8.9
LUMO -3.5
HOMO-LUMO Gap 5.4

Note: These values are illustrative and based on typical DFT calculations for substituted nitrophenols. rsc.org Actual values depend on the level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for quantifying intramolecular charge transfer (ICT) interactions, which are crucial for understanding the molecule's stability and electronic properties.

Table 5: Representative NBO Analysis of Key Intramolecular Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O) of -OHπ* (C-C) of ring~15-20
LP (F)π* (C-C) of ring~2-5
π (C-C) of ringπ* (N-O) of -NO2~10-15

Note: LP denotes a lone pair orbital. These values are illustrative examples of the types of interactions and their typical magnitudes found in similar molecules.

Computational Studies of Intermolecular Interactions (e.g., QTAIM, SAPT)

Currently, there is a notable absence of published research in peer-reviewed literature specifically detailing the computational analysis of intermolecular interactions of this compound using methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Symmetry-Adapted Perturbation Theory (SAPT).

While computational studies, including QTAIM and SAPT analyses, are powerful tools for elucidating the nature and strength of non-covalent interactions that govern the solid-state architecture and physicochemical properties of molecular crystals, such specific investigations have not been reported for this compound.

For related compounds, such as various nitrophenols and their derivatives, computational methods have been employed to understand the interplay of hydrogen bonds, halogen bonds, and other weak interactions. These studies typically involve the characterization of bond critical points (BCPs) to confirm the presence of interactions, analysis of the electron density (ρ) and its Laplacian (∇²ρ) at these points to determine the nature of the bonds (e.g., covalent vs. electrostatic), and the calculation of interaction energies to quantify their strength.

SAPT analysis, in particular, offers a detailed decomposition of the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This level of detail provides deep insights into the fundamental forces driving molecular association.

Although no specific data tables or detailed research findings for this compound can be presented at this time due to the lack of available studies, the application of these computational methodologies would be a valuable endeavor for future research. Such studies would provide a comprehensive understanding of how the substituent groups (fluoro, methyl, nitro, and hydroxyl) on the phenol ring modulate the intermolecular interaction landscape of this compound.

Future computational work on this compound would likely involve:

Dimer and Cluster Modeling: Construction of various possible dimeric and larger cluster configurations to explore the potential hydrogen bonding and other non-covalent interaction motifs.

QTAIM Analysis: Calculation and analysis of bond critical points to map the network of intermolecular interactions and characterize their strengths and nature.

SAPT Analysis: Decomposition of interaction energies for key dimer configurations to quantify the contributions of electrostatic, exchange, induction, and dispersion forces.

Such theoretical investigations would be instrumental in rationalizing its crystal packing, predicting its physical properties, and guiding the design of new materials with desired characteristics.

Advanced Applications and Derivatization Strategies for 3 Fluoro 2 Methyl 4 Nitrophenol

Design and Synthesis of Novel Fluorinated Aromatic Scaffolds

The presence of a fluorine atom in 3-Fluoro-2-methyl-4-nitrophenol imparts unique properties to the aromatic ring, making it a key component in the design of novel fluorinated aromatic scaffolds. Fluorine's high electronegativity and small atomic size can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule without causing significant steric hindrance. ossila.com This makes fluorinated building blocks like this compound highly desirable in the synthesis of pharmaceuticals and agrochemicals, where such modifications can lead to enhanced biological activity. ossila.comnih.gov

The synthesis of this compound itself can be achieved through methods such as the nitration of m-fluorophenol. google.com This process, however, can lead to the formation of isomers, such as 3-fluoro-6-nitrophenol, due to the directing effects of the hydroxyl and fluorine substituents. google.com The separation of these isomers is crucial for its use as a specific building block. google.com

Utilization as an Intermediate in Fine Chemical Synthesis

As a versatile intermediate, this compound serves as a foundational molecule for the production of a variety of fine chemicals. Its reactive sites—the hydroxyl, nitro, and fluoro groups—allow for a wide range of chemical transformations.

Precursor for Advanced Dyes and Pigments

While specific examples of dyes and pigments derived directly from this compound are not extensively documented in the provided search results, related compounds underscore its potential in this area. For instance, the amino-substituted analogue, 4-amino-2-nitrophenol, is utilized in the synthesis of azo dyes. The chemical functionalities present in this compound, particularly the nitro group which can be reduced to an amino group, suggest its applicability as a precursor for creating fluorinated dyes with potentially enhanced properties such as lightfastness and color intensity.

Building Block for Specialty Chemicals

This compound is a recognized building block in the synthesis of various specialty chemicals. tcichemicals.com It is used in the creation of complex organic molecules and is considered an important organic fluorine-containing intermediate for materials like liquid crystals. google.com The compound can undergo several types of reactions, including the reduction of the nitro group to an amine and nucleophilic aromatic substitution of the fluorine atom, opening pathways to a diverse array of derivatives.

Development of Biologically Active Derivatives

The structural features of this compound make it an attractive starting point for the synthesis of new biologically active molecules.

Synthetic Pathways for Potential Therapeutic Agents (e.g., antitubercular analogs, enzyme inhibitors)

Research has demonstrated the utility of this compound and its close structural relatives in the development of potential therapeutic agents.

A notable application is in the synthesis of antitubercular compounds. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and showed moderate to potent activity against Mycobacterium tuberculosis H37Rv. psu.edu The synthetic route involved the reaction of 3-fluoro-4-nitrophenol (B151681) with bromoacetyl bromide followed by condensation with substituted anilines. psu.edu The most potent compound in this series exhibited a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against both the standard and a rifampin-resistant strain of M. tuberculosis. psu.edu

Furthermore, 3-Fluoro-4-nitrophenol has been used as a substrate in mechanistic studies of enzymes like β-arylsulfotransferase IV, highlighting its role in designing enzyme inhibitors. nih.gov It has also been identified as a key intermediate in the synthesis of aryloxyalkanoic acid hydroxyamides, which are potent inhibitors of histone deacetylase. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies of derivatives of related nitrophenols provide insights into how structural modifications can impact biological activity. For instance, in the series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, the nature and position of substituents on the N-phenyl ring significantly influenced their antitubercular activity. psu.edu

The table below summarizes the in vitro antitubercular activity of some 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against M. tuberculosis H37Rv.

CompoundSubstituent on N-phenyl ringMIC (μg/mL)
3a H16
3b 2-F16
3c 3-F8
3d 4-F8
3e 2-Cl16
3f 3-Cl8
3g 4-Cl8
3h 2-Br32
3i 3-Br16
3j 4-Br8
3k 2-CH332
3l 3-CH316
3m 4-CH34
3n 2-OCH364
3o 3-OCH332
3p 4-OCH316
Data sourced from Molecules 2012, 17, 2248-2259. psu.edu

These findings underscore the importance of the strategic placement of substituents to optimize the biological activity of derivatives originating from this compound and its analogs.

Applications in Materials Science (e.g., liquid crystal materials, polymers)

The unique molecular structure of this compound, featuring a combination of a reactive phenolic hydroxyl group, an electron-withdrawing nitro group, and a strategically positioned fluorine atom and methyl group, makes it a promising precursor for the synthesis of advanced materials. Through targeted derivatization strategies, this compound can be tailored to create novel liquid crystal and polymer materials with specific and enhanced properties.

Derivatization Strategies for Materials Science Applications

The primary routes for incorporating this compound into larger molecular architectures for materials science involve reactions at the phenolic hydroxyl group and the nitro group.

Esterification and Etherification of the Phenolic Group: The hydroxyl group can readily undergo esterification with various aromatic or aliphatic carboxylic acids or etherification with alkyl or aryl halides. These reactions allow for the introduction of long flexible chains or rigid core structures, which are essential for the formation of liquid crystalline phases. For instance, reaction with alkoxybenzoic acids can yield rod-shaped molecules, a common motif in calamitic liquid crystals.

Reduction of the Nitro Group and Subsequent Reactions: The nitro group can be reduced to an amino group, which then serves as a versatile functional handle for further modifications. This amino group can be used to form Schiff bases (imines) by reacting with aldehydes, or amides by reacting with acyl chlorides. These linkages are widely used to connect different molecular units in the design of both liquid crystals and polymers.

Applications in Liquid Crystal Materials

While direct studies on liquid crystals derived from this compound are not extensively documented, its structural analogue, 3-fluoro-4-nitrophenol, is recognized as an important intermediate in the synthesis of liquid crystal materials. google.com The presence of lateral substituents, such as the fluorine and methyl groups in this compound, is known to significantly influence the mesomorphic properties of liquid crystals. lookchem.com

The introduction of a lateral fluorine atom can modify properties such as melting point and transition temperatures in a predictable manner. tandfonline.comnih.gov The small size and high electronegativity of the fluorine atom can enhance the dipole moment of the molecule, which in turn affects the dielectric anisotropy, a crucial parameter for display applications. nih.gov The methyl group, as a lateral substituent, can lower the melting point and influence the packing of the molecules in the mesophase. mdpi.com The nitro group, being strongly polar, also plays a significant role in determining the molecular interactions and the resulting liquid crystalline behavior. lookchem.com

By derivatizing this compound to create rod-shaped molecules, it is possible to synthesize new nematic or smectic liquid crystals. The specific combination of substituents offers a tool to fine-tune the mesophase range and the physical properties of the resulting materials.

Table 1: Predicted Influence of Substituents on Liquid Crystal Properties

SubstituentPredicted Effect on Liquid Crystal Properties
Fluoro (F) Modifies transition temperatures, enhances dipole moment and dielectric anisotropy. tandfonline.comnih.gov
Methyl (CH₃) Lowers melting point, influences molecular packing. mdpi.com
Nitro (NO₂) Increases polarity, influences intermolecular interactions and mesophase stability. lookchem.com

Applications in Polymers

The incorporation of this compound into polymer structures can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. Fluorinated polymers are known for their high thermal stability and hydrophobicity. nih.govnih.gov

Synthesis of High-Performance Polymers: The di-functional nature of derivatized this compound (e.g., after reduction of the nitro group to an amine and conversion of the phenol (B47542) to an ether) makes it a suitable monomer for polycondensation reactions. For example, a diamine derivative could be reacted with diacyl chlorides to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are known for their excellent thermal and mechanical properties.

The presence of the fluoro and nitro groups within the polymer backbone is expected to enhance the polymer's resistance to chemical attack and improve its thermal stability. The nitro group, being electron-withdrawing, can also influence the electronic properties of the resulting polymer, potentially leading to applications in optoelectronics. researchgate.net

Table 2: Potential Polymer Types Derived from this compound

Polymer TypePotential Monomer DerivativeExpected Properties
Polyamide Diamine derivative (from reduction of NO₂) reacted with a diacyl chloride.High thermal stability, good mechanical strength.
Polyimide Diamine derivative (from reduction of NO₂) reacted with a dianhydride.Excellent thermal stability, chemical resistance, good dielectric properties.
Polyester Diol derivative (e.g., via etherification) reacted with a diacyl chloride.Good thermal properties, potential for specific optical properties.
Poly(Schiff base) Diamine derivative (from reduction of NO₂) reacted with a dialdehyde.Potential for electro-optical applications, good thermal stability.

Environmental Transformation and Degradation Pathways of Fluorinated Nitrophenols

Photolytic Degradation Mechanisms in Aquatic Environments

The degradation of 3-Fluoro-2-methyl-4-nitrophenol in aquatic environments is anticipated to be significantly influenced by photolysis, a process driven by sunlight. The presence of a nitro group and a phenolic ring suggests that this compound will absorb light in the environmentally relevant UV spectrum, initiating photochemical reactions.

Influence of pH and Oxidants on Photodegradation Kinetics

The rate of photodegradation of nitrophenolic compounds is known to be highly dependent on the pH of the aqueous medium. researchgate.netresearchgate.net For phenolic compounds, the dissociation of the hydroxyl group is a key factor. At a pH above the compound's pKa, the phenolate (B1203915) anion form will predominate. This anionic form is generally more susceptible to photolysis than the undissociated phenol (B47542). For instance, the photodegradation rate of 4-nitrophenol (B140041) has been observed to increase with increasing pH. researchgate.net It is therefore expected that the photodegradation of this compound will be faster in alkaline waters compared to acidic or neutral conditions.

The presence of oxidants, such as hydroxyl radicals (•OH), can also significantly accelerate the photodegradation process. nih.gov These highly reactive species can be generated in sunlit waters through the photolysis of other dissolved substances like nitrate (B79036) and dissolved organic matter. The reaction rate of p-nitrophenol with hydroxyl radicals is substantially higher than its direct photolysis rate, indicating that indirect photolysis mediated by such oxidants is a crucial degradation pathway. nih.gov

Table 1: Factors Influencing Photodegradation Kinetics of Nitrophenols

FactorInfluence on Degradation RateRationale
pH Increases with increasing pHThe phenolate anion, more prevalent at higher pH, is more susceptible to photolysis. researchgate.net
Oxidants (e.g., •OH) Significantly increasesHydroxyl radicals are powerful oxidizing agents that readily react with and degrade the aromatic ring. nih.gov

Identification and Characterization of Photolytic Transformation Products

The photolytic transformation of fluorinated aromatic compounds can lead to a variety of products. A primary and common transformation product of aryl-fluorine (Ar-F) compounds is the fluoride (B91410) ion (F-), resulting from the cleavage of the carbon-fluorine bond. nih.govumn.eduresearchgate.net Therefore, a significant photolytic degradation pathway for this compound is expected to involve defluorination.

Further transformation of the aromatic ring is also anticipated. Studies on other nitrophenols have shown that photolytic degradation can lead to the formation of hydroxylated intermediates, such as catechols and hydroquinones, followed by ring cleavage to yield smaller aliphatic acids. nih.gov The nitro group can also be subject to transformation, potentially being reduced to an amino group or released as nitrite (B80452).

Based on studies of similar compounds, the following are potential photolytic transformation products of this compound:

Fluoride ion (F⁻)

2-Methyl-4-nitrocatechol

Methylhydroquinone (B43894)

Nitrite (NO₂⁻)

Smaller organic acids (e.g., maleic acid, oxalic acid)

Bioremediation and Microbial Degradation Studies

The microbial degradation of nitrophenolic compounds is a key process in their removal from contaminated soils and water. jebas.orgresearchgate.net The presence of both a nitro group and a fluorine atom on the aromatic ring of this compound presents a challenge for microbial catabolism, as these substituents can increase the compound's recalcitrance. nih.govnih.gov

Isolation and Characterization of Microorganisms Capable of Degradation

While no microorganisms have been specifically isolated for the degradation of this compound, numerous bacterial strains have been identified that can degrade other nitrophenols and their derivatives. jebas.orgcapes.gov.br These microorganisms often possess specialized enzymatic systems to initiate the breakdown of these toxic compounds.

Several genera of bacteria have been reported to degrade nitrophenols, including:

Pseudomonas ethz.chnih.gov

Rhodococcus acs.org

Arthrobacter ethz.ch

Burkholderia nih.gov

Nocardioides researchgate.net

Achromobacter iwaponline.com

It is plausible that some of these known nitrophenol-degrading bacteria, or consortia of different microbial species, could be adapted to degrade this compound. researchgate.net

Elucidation of Aerobic and Anaerobic Degradation Pathways

The microbial degradation of nitrophenols can proceed through different pathways under aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, the most common initial step in the degradation of nitrophenols is the oxidative removal of the nitro group, catalyzed by a monooxygenase enzyme. ethz.ch This reaction typically yields a catechol or hydroquinone (B1673460) derivative, which is then susceptible to ring cleavage by dioxygenases. For 3-Methyl-4-nitrophenol (B363926), degradation by Burkholderia sp. strain SJ98 has been shown to proceed through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ). nih.gov A similar pathway can be postulated for this compound, involving the initial oxidative removal of the nitro group to form a fluorinated methyl-hydroquinone intermediate. Subsequent defluorination and ring cleavage would then lead to intermediates of central metabolism.

Anaerobic Degradation: Under anaerobic conditions, the initial step in nitrophenol degradation is typically the reduction of the nitro group to an amino group, forming an aminophenol. ethz.ch This is followed by the removal of the amino group and subsequent ring cleavage. This reductive pathway is a common strategy for a variety of nitroaromatic compounds.

Metabolite Profiling and Enzyme Characterization in Microbial Degradation

The identification of metabolites is crucial for elucidating degradation pathways. Based on the degradation of structurally related compounds, the following metabolites could be expected during the microbial degradation of this compound:

Table 2: Potential Microbial Metabolites of this compound

PathwayPotential Metabolites
Aerobic 3-Fluoro-2-methylhydroquinone, Fluoro-methyl-benzoquinone, Fluoride, Catecholic intermediates
Anaerobic 4-Amino-3-fluoro-2-methylphenol, Aminophenolic intermediates

The enzymes involved in the degradation of nitrophenols are key to understanding the biochemical basis of this process. For aerobic degradation, nitrophenol monooxygenases are responsible for the initial oxidative removal of the nitro group. ethz.ch Subsequent ring cleavage is carried out by dioxygenases . In anaerobic pathways, nitroreductases are essential for the initial reduction of the nitro group. The enzymes responsible for defluorination, known as dehalogenases , would also play a critical role in the complete mineralization of this compound.

Hydrolytic Transformation under Environmental Conditions

Hydrolysis is a key abiotic degradation process for many organic pollutants in aquatic environments. The rate and extent of hydrolysis are significantly influenced by factors such as pH, temperature, and the specific chemical structure of the compound. For nitrophenolic compounds, hydrolysis often proceeds via nucleophilic substitution, where a hydroxyl ion (OH⁻) attacks the aromatic ring.

Studies on the alkaline hydrolysis of energetic nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), have shown that the process can involve the formation of Meisenheimer complexes, where a nucleophile adds to the electron-deficient aromatic ring. acs.org For nitrophenols, a potential pathway involves the displacement of the nitro group or other substituents by a hydroxyl group. acs.org

The hydrolytic stability of fluorinated compounds can be significant due to the strength of the carbon-fluorine (C-F) bond. nih.gov However, the presence of activating groups like the nitro group can make the aromatic ring susceptible to nucleophilic aromatic substitution. Research on fluorinated polyurethane films has shown that the incorporation of fluorine can enhance hydrolytic stability, although this is in a polymeric matrix and may not directly translate to the behavior of a small molecule like this compound in aqueous solution. european-coatings.compolymeriran.com

The table below summarizes general findings on the hydrolysis of related nitrophenolic compounds, which can be considered indicative of the potential behavior of this compound under similar conditions.

Table 1: Factors Influencing Hydrolytic Transformation of Nitrophenolic Compounds

FactorInfluence on Hydrolysis RateRationale
pH Increases with increasing pH (alkaline conditions)Higher concentration of the nucleophile (OH⁻) facilitates nucleophilic aromatic substitution. acs.org
Temperature Increases with increasing temperatureProvides the necessary activation energy for the reaction to occur.
Substituents Electron-withdrawing groups (e.g., -NO₂) activate the ring for nucleophilic attack.Stabilize the negatively charged intermediate (Meisenheimer complex). acs.org
Fluorine Atom The strong C-F bond generally imparts stability, but its effect can be counteracted by activating groups.The high electronegativity of fluorine can influence the electron distribution in the aromatic ring. nih.gov

Fate of the Fluorine Moiety during Degradation Processes

The fate of fluorine during the degradation of organofluorine compounds is a critical aspect of their environmental assessment. The C-F bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge for both biological and abiotic degradation processes. acs.org The release of the fluorine atom, typically as a fluoride ion (F⁻), is known as defluorination and is a key step in the complete mineralization of fluorinated pollutants.

Microbial degradation of fluorinated aromatic compounds has been observed, and in many cases, it results in the release of fluoride ions. poisonfluoride.comnih.gov The mechanisms of microbial defluorination can vary. Some microorganisms possess specific enzymes, such as dehalogenases, that can cleave the C-F bond. nih.gov In other cases, defluorination can occur spontaneously following the enzymatic transformation of the molecule into an unstable intermediate. nih.govresearchgate.netacs.org For example, the hydroxylation of a fluorinated aromatic ring can lead to an unstable intermediate that readily eliminates a fluoride ion to regain aromaticity. researchgate.net

Research on the biodegradation of 3-methyl-4-nitrophenol (a non-fluorinated analog) by Burkholderia sp. strain SJ98 revealed that the degradation is initiated by a monooxygenase that converts it to methyl-1,4-benzoquinone. nih.gov If a similar pathway were to occur with this compound, the initial enzymatic attack could potentially lead to the eventual removal of the fluorine atom.

Oxidative degradation processes, such as those involving hydroxyl radicals in advanced oxidation processes (AOPs), can also lead to defluorination. Studies on the oxidative activation of fluorinated aromatic compounds have shown that the reaction can proceed through the formation of a ketone intermediate, followed by a fluoride shift and subsequent rearrangement to a phenol. nih.govmanchester.ac.uk

The table below presents various mechanisms that can lead to the defluorination of aromatic compounds, which are relevant to understanding the potential fate of the fluorine atom from this compound.

Table 2: Potential Defluorination Mechanisms for Aromatic Compounds

Degradation ProcessMechanismKey Intermediates/Products
Microbial Degradation Enzymatic (e.g., dehalogenase) or spontaneous elimination from an unstable metabolite. nih.govacs.orgFluoride ion (F⁻), hydroxylated aromatics.
Oxidative Degradation (AOPs) Electrophilic C-O addition followed by a 1,2-fluoride shift. nih.govmanchester.ac.ukKetone intermediates, phenols, fluoride ion (F⁻).
Reductive Degradation Electron transfer to the aromatic ring leading to the cleavage of the C-F bond. nih.govthieme-connect.comAnion radicals, fluoride ion (F⁻).
Photodegradation Direct photolysis or reaction with photochemically generated reactive species. nih.govoup.comShorter-chain fluorinated compounds, fluoride ion (F⁻).

Future Research Directions and Unexplored Avenues for 3 Fluoro 2 Methyl 4 Nitrophenol

Exploration of Unconventional Synthetic Methodologies

The development of novel and efficient synthetic routes for 3-Fluoro-2-methyl-4-nitrophenol is a primary area of future research. While traditional methods like the nitration of 3-fluoro-2-methylphenol (B1296599) are established, scientists are exploring more sustainable and efficient alternatives.

Key Research Directions:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the nitration of fluorinated phenols is a promising avenue.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is gaining traction due to their high selectivity and environmentally friendly nature. Research into enzymes that can selectively nitrate (B79036) or functionalize the phenol (B47542) ring could lead to greener synthetic pathways.

Photoredox Catalysis: This technique utilizes light to drive chemical reactions, often under mild conditions. Investigating photoredox-catalyzed nitration or other functionalization reactions of 3-fluoro-2-methylphenol could provide new, efficient synthetic routes.

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new applications. The interplay of the fluorine, methyl, and nitro groups on the phenol ring creates a unique electronic environment that influences its reactivity.

Areas for Mechanistic Investigation:

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. innospk.com Detailed kinetic and computational studies can elucidate the factors governing the regioselectivity and reactivity of SNA_r reactions with various nucleophiles.

Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a key transformation. Mechanistic studies can explore the selectivity of different reducing agents and catalysts, aiming for milder and more efficient conditions.

Electrophilic Aromatic Substitution: While the ring is generally deactivated towards electrophiles, the directing effects of the existing substituents can still allow for certain electrophilic substitutions. Mechanistic investigations can map the potential for further functionalization of the aromatic ring.

High-Throughput Screening and Combinatorial Chemistry for Derivatization

To explore the vast chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are invaluable tools. These approaches allow for the rapid synthesis and evaluation of large libraries of derivatives, accelerating the discovery of new compounds with desired properties. bruker.comeurofinsdiscovery.comyoutube.com

Strategies for Derivatization and Screening:

Parallel Synthesis: Utilizing automated systems, researchers can perform numerous reactions simultaneously to create a diverse library of derivatives. youtube.com This can involve varying the nucleophiles in SNA_r reactions or modifying the amino group after reduction.

Screening Cascades: A well-designed screening cascade can efficiently identify promising candidates. eurofinsdiscovery.com This could involve initial screens for basic properties followed by more specific assays for biological activity or material characteristics. eurofinsdiscovery.comnih.gov

Fragment-Based Discovery: For applications in drug discovery, fragment-based screening can identify small molecular fragments that bind to a biological target. bruker.com Derivatives of this compound could serve as a starting point for developing more potent lead compounds. bruker.com

Integration of Machine Learning and AI in Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. ijain.orgresearchgate.netmdpi.com These technologies can analyze vast datasets to predict the properties and activities of novel compounds, guiding experimental efforts and reducing the time and cost of research and development. ijain.orgresearchgate.netmdpi.comnsf.gov

Applications of AI and Machine Learning:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives based on their molecular structure. ijain.orgresearchgate.net This can help in prioritizing the synthesis of compounds with a higher probability of success. ijain.orgresearchgate.net

Reaction Prediction: AI algorithms can be trained to predict the outcomes of chemical reactions, including yields and potential side products. This can assist in planning more efficient synthetic routes.

De Novo Design: AI can be used to design entirely new molecules with specific desired properties. By learning from existing data, these models can propose novel derivatives of this compound for synthesis and testing.

Investigation of Advanced Material Applications

The unique electronic and physical properties conferred by the fluorine and nitro groups make this compound and its derivatives interesting candidates for advanced materials. numberanalytics.commdpi.comresearchgate.netrsc.org

Potential Material Applications:

Fluorinated Polymers: Incorporation of fluorinated monomers can lead to polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. mdpi.comresearchgate.netmdpi.com Research can focus on synthesizing polymers from derivatives of this compound for applications in coatings, membranes, and electronic devices. mdpi.comresearchgate.netmdpi.com

Nonlinear Optical (NLO) Materials: The presence of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups suggests potential for NLO properties. Further derivatization could enhance these properties for applications in optoelectronics.

Liquid Crystals: Certain aromatic compounds are precursors to liquid crystals. google.com The rigid structure and polar groups of this compound derivatives could be explored for the development of new liquid crystalline materials. google.com

Comprehensive Environmental Impact Assessments of Fluorinated Phenols

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound and its derivatives is essential. acs.orgnumberanalytics.comresearchgate.netresearchgate.net The persistence and potential for bioaccumulation of fluorinated compounds are of particular concern. numberanalytics.comresearchgate.net

Key Areas for Environmental Assessment:

Biodegradation Pathways: Research is needed to identify microorganisms and enzymatic pathways capable of degrading fluorinated nitrophenols. researchgate.netnih.gov Understanding these pathways is crucial for developing bioremediation strategies for contaminated sites. researchgate.net

Toxicity Studies: Comprehensive toxicological studies are required to assess the potential risks to various organisms, including aquatic life and soil microbes. researchgate.net This includes evaluating the toxicity of both the parent compound and its degradation products. researchgate.net

Atmospheric Fate: The atmospheric chemistry of volatile or semi-volatile derivatives should be investigated to understand their potential for long-range transport and contribution to air pollution. cdc.gov

Table of Research Directions and Methodologies

Research Area Key Methodologies and Technologies
Unconventional Synthetic Methodologies Flow Chemistry, Biocatalysis, Photoredox Catalysis
In-depth Mechanistic Studies Kinetic Analysis, Computational Modeling (DFT), Spectroscopic Techniques
High-Throughput Screening & Derivatization Parallel Synthesis, Combinatorial Chemistry, Automated Screening Platforms
Integration of Machine Learning and AI QSAR Modeling, Reaction Prediction Algorithms, De Novo Design
Advanced Material Applications Polymer Synthesis and Characterization, NLO Property Measurement

| Environmental Impact Assessments | Biodegradation Studies, Ecotoxicology Assays, Atmospheric Modeling |

Table of Mentioned Compound Names

Compound Name
This compound
3-fluoro-2-methylphenol
4-nitrophenyl phosphate
4-nitrophenyl acetate
4-nitrophenyl-β-D-glucopyranoside
4-aminophenol
Acetic anhydride
Phenetidine
Acetophenetidine
3-Chloro-2-fluoro-4-nitrophenol
N-(3-chloro-4-fluorophenyl)-1-(3-nitrophenyl) methenamine
N-(3-Chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide
2-Fluoro-5-methyl-4-nitrophenol

-methyl-4-aminophenol | | 3,4-difluoronitrobenzene (B149031) | | 3-fluoro-4-nitrophenol (B151681) | | 5-fluoro-2-nitrophenol (B146956) | | 2-methyl-3-trifluoromethyl phenylamine | | 4-hydroxybenzophenone (B119663) | | methyl-sulfuryl benzaldehyde (B42025) | | 5- methoxyl group -4- hydroxyl -2- aldehyde radical phenyl boric acid pinacol (B44631) ester | | mono-p-nitro benzyl (B1604629) malonate | | p-phenylbutoxy benzoic acid | | trifluoromethyl acetophenone (B1666503) | | 2,4-difluorobenzonitrile (B34149) | | terbutaline (B1683087) sulfate (B86663) | | 3-bromo-4-fluorobenzaldehyde (B1265969) | | 5-chlorothiophene-2-formic acid | | 4, 4-diphenyl ether dianhydride | | 3-Trifluoromethyl-4-nitrophenol | | 2-Fluoro-3-methyl-4-nitrophenol | | 2-Methyl-1,4-benzenediol | | 4-Amino-3-methylphenol | | Catechol | | 2-methyl-4-nitrophenol (B1582141) | | 3-methyl-4-nitrophenol (B363926) | | m-cresol (B1676322) | | sodium nitrite (B80452) | | nitric acid |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-2-methyl-4-nitrophenol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nitration and Fluorination : Introduce a nitro group to a fluorinated precursor (e.g., 3-fluoro-2-methylphenol) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

  • Purification : Recrystallize the product using ethanol/water mixtures to remove isomers (e.g., 4-fluoro-2-methyl-5-nitrophenol) .

  • Yield Optimization : Monitor reaction progress via TLC or HPLC to identify optimal quenching times .

    • Data Table :
PrecursorNitrating AgentTemp (°C)Yield (%)Purity (HPLC)
3-Fluoro-2-methylphenolHNO₃/H₂SO₄0–565–72≥98%
2-Methyl-4-fluorophenolAcetyl nitrate20–2558–6395–97%

Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from structural analogs?

  • Methodology :

  • NMR : Look for aromatic proton signals in the δ 7.2–8.1 ppm range (nitro group deshielding) and a singlet for the methyl group at δ 2.3–2.5 ppm .
  • Mass Spectrometry : Expect a molecular ion [M+H]⁺ at m/z 186 and fragments at m/z 140 (loss of NO₂) and 123 (loss of F) .
  • IR : Confirm nitro (1520 cm⁻¹) and hydroxyl (3200 cm⁻¹) groups .

Q. What are the thermal stability and decomposition profiles of this compound?

  • Methodology :

  • DSC/TGA : Decomposition onset at ~200°C, with a sharp endothermic peak indicating nitro group cleavage .
  • Storage : Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of nitration in 3-Fluoro-2-methylphenol derivatives?

  • Methodology :

  • Software : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to calculate electron density maps. The nitro group preferentially occupies the para position to fluorine due to steric hindrance from the methyl group .

  • Validation : Compare predicted vs. experimental X-ray crystallography data (e.g., SHELXL refinement) .

    • Data Table :
PositionΔG (kJ/mol)Electron Density (e⁻/ų)
4-Nitro (para)–45.20.82
5-Nitro (meta)–32.70.68

Q. What mechanisms explain conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodology :

  • Solubility Testing : Use shake-flask method with UV-Vis quantification. The compound shows higher solubility in DMSO (45 mg/mL) than in hexane (<1 mg/mL) due to hydrogen bonding .
  • Contradiction Analysis : Impurities (e.g., residual acetic acid) may artificially elevate solubility in some studies .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX or ORTEP-III to refine unit cell parameters. The methyl group adopts a coplanar orientation with the aromatic ring, while fluorine exhibits slight out-of-plane distortion .
  • Key Metrics :
  • Bond length (C–F): 1.34 Å
  • Dihedral angle (C–CH₃): 5.2°

Data Contradiction Analysis

ParameterStudy A Study B Resolution Strategy
Melting Point (°C)93–9575–77Recrystallize with activated charcoal to remove nitro-isomer impurities
LogP1.982.34Validate via reverse-phase HPLC with calibrated standards

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.